molecular formula C24H29N5O4S B2541497 2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 893914-30-2

2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No. B2541497
M. Wt: 483.59
InChI Key: NPDCNPKNVWSLGK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclohexyl group, a pyrimidinone group, a thioether group, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science.



Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the formation of the pyrimidinone ring, the introduction of the thioether group, and the attachment of the acetamide group.



Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central pyrimidinone ring. The cyclohexyl group could adopt a chair conformation, and the orientation of the other groups would depend on factors such as steric hindrance and electronic effects.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions that this compound would undergo. However, the presence of the pyrimidinone ring suggests that it could participate in reactions such as nucleophilic addition or condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents.


Scientific Research Applications

Synthesis and Biological Activity

Research has been focused on synthesizing novel heterocyclic compounds derived from various chemical reactions, showcasing the potential for medicinal applications. For instance, studies have produced compounds with significant COX-2 inhibitory activity, showcasing potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study aimed at creating pyrimidinone and oxazinone derivatives fused with thiophene rings, highlighting their antimicrobial activity (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). These studies underscore the potential of such compounds in developing new therapeutic agents.

Advanced Imaging Applications

Moreover, compounds within this chemical framework have been explored for their utility in advanced imaging techniques. For example, [18F]PBR111, a derivative within a similar chemical space, has been developed as a selective radioligand for imaging the translocator protein with positron emission tomography (PET), underscoring the compound's utility in neuroimaging and the study of neuroinflammation (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Anticonvulsant Research

The exploration into the anticonvulsant properties of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has demonstrated the potential of such compounds in treating seizures, offering a new avenue for therapeutic intervention in epilepsy (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its physical and chemical properties in more detail.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific information about the compound would be needed. If you have any more questions or need further clarification, feel free to ask!


properties

IUPAC Name

2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4S/c1-4-33-17-13-9-8-12-16(17)25-18(30)14-34-22-19-21(28(2)24(32)29(3)23(19)31)26-20(27-22)15-10-6-5-7-11-15/h8-9,12-13,15H,4-7,10-11,14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDCNPKNVWSLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide

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